Quinfamide

Vue d'ensemble

Description

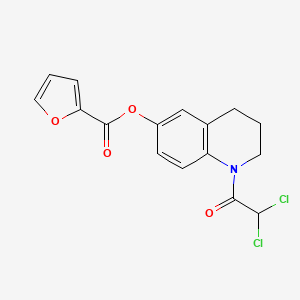

Le Quinfamide est un composé synthétique de formule chimique C16H13Cl2NO4 Le this compound est principalement connu pour ses propriétés antiparasitaires, en particulier son efficacité contre l'amibiase et l'helminthiase .

Méthodes De Préparation

La synthèse du Quinfamide implique plusieurs étapes. Le processus commence par l'amidation de la 6-hydroxytétrahydroquinoléine avec du chlorure de dichloroacétyle. Ceci est suivi par une acylation avec du chlorure de 2-furoyle pour donner le produit final . Les méthodes de production industrielles impliquent généralement la chromatographie liquide haute performance (HPLC) et d'autres techniques chromatographiques pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Le Quinfamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les informations détaillées sur les réactifs et les conditions exacts soient limitées.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant sa fonction dichloroacétamide.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de dichloroacétyle et le chlorure de 2-furoyle. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des hydroquinolines et de leurs dérivés.

Biologie : Le this compound est étudié pour ses effets sur divers systèmes biologiques, en particulier ses propriétés antiparasitaires.

Médecine : Le composé est utilisé dans le traitement de l'amibiase et de l'helminthiase.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiparasitaires.

Mécanisme d'action

Le this compound exerce ses effets en immobilisant les trophozoïtes d'Entamoeba histolytica, le parasite responsable de l'amibiase. Cette immobilisation se produit de manière intraluminale, c'est-à-dire dans la lumière des intestins. Le composé atteint sa concentration maximale dans le sang environ 7 heures après l'administration .

Applications De Recherche Scientifique

Efficacy in Clinical Studies

-

Comparative Efficacy Against Intestinal Amoebiasis :

- A study comparing quinfamide to etofamide involved 110 patients, showing a global healing rate of 87% for this compound compared to 76.8% for etofamide, indicating a statistically significant therapeutic advantage for this compound (p = 0.0696) .

- Another study demonstrated that this compound administered at a dose of 300 mg effectively treated E. histolytica infections, with an efficacy rate of 84.16% in clearing the parasite from fecal samples .

- Activity Against Entamoeba criceti :

Safety Profile

This compound has been noted for its low toxicity across various animal studies:

- In rodent studies, doses as high as 10 g/kg did not produce adverse effects .

- Long-term administration in monkeys (up to 500 mg/kg for 37 days ) showed no pharmacological aberrations or significant changes in hematological parameters .

- Clinical observations reported minimal side effects such as headaches and nausea, which were generally mild .

Case Study 1: Efficacy in Adults

- A cohort study involving 568 patients with confirmed E. histolytica infections showed that after administering a single dose of this compound, 186 patients (84.16%) tested negative for the parasite within three weeks .

Case Study 2: Comparative Study with Mebendazole

Mécanisme D'action

Quinfamide exerts its effects by immobilizing the trophozoites of Entamoeba histolytica, the parasite responsible for amoebiasis. This immobilization occurs intraluminally, meaning within the lumen of the intestines. The compound reaches its maximum concentration in the blood approximately 7 hours after administration .

Comparaison Avec Des Composés Similaires

Le Quinfamide est unique parmi les agents antiparasitaires en raison de sa fonction dichloroacétamide. Les composés similaires comprennent :

Nitazoxanide : Un autre agent antiparasitaire utilisé pour traiter diverses infections.

Mebendazole : Un anthelminthique utilisé pour traiter les infections parasitaires intestinales.

Métronidazole : Couramment utilisé pour traiter les infections bactériennes et protozoaires.

Comparé à ces composés, le this compound est reconnu pour son efficacité thérapeutique élevée et sa faible toxicité, ce qui en fait un choix privilégié pour le traitement de l'amibiase et de l'helminthiase .

Activité Biologique

Quinfamide is a synthetic compound classified as an intraluminal amebicide, primarily used for the treatment of intestinal amebiasis caused by Entamoeba histolytica. Its unique pharmacological profile, characterized by high therapeutic efficacy and low toxicity, makes it a significant alternative to traditional treatments. This article examines the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, pharmacokinetics, and comparative effectiveness against other amebicides.

This compound operates by immobilizing the trophozoites of E. histolytica within the intestinal lumen. This immobilization prevents the parasite from proliferating and facilitates its elimination from the host's system. The compound reaches peak plasma concentrations approximately 7 hours post-administration, allowing for effective therapeutic action .

Efficacy in Clinical Studies

Clinical evaluations have demonstrated this compound's efficacy in treating intestinal amebiasis. A notable study involved 568 participants diagnosed with sub-acute or chronic intestinal amebiasis. Following a single dose of 300 mg of this compound:

- Results :

This single-dose regimen also showed comparable results to traditional multi-dose treatments, reducing patient burden and enhancing compliance due to minimal side effects.

Comparative Effectiveness

This compound has been compared to several other amebicides in various studies:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution:

- Peak Concentration : Achieved within 7 hours post-administration.

- Urinary Excretion : Approximately 84% of the administered dose is excreted in urine when given intravenously, compared to 48% after oral administration.

- Tissue Concentrations : Generally low, minimizing potential side effects .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies:

- Side Effects : Minimal side effects were reported, with headache and nausea being the most common but not severe.

- Toxicity Studies : In animal models, no significant toxicity was observed even at high doses (10 g/kg) in mice and hamsters, nor in postmortem examinations of treated dogs and monkeys .

Case Studies

In addition to controlled clinical trials, several case studies have highlighted the practical application of this compound in treating intestinal amebiasis:

- A study on children receiving this compound every three to six months showed a significant reduction in E. histolytica cysts, supporting its use as a chemoprophylactic agent .

- Follow-up analyses confirmed that patients treated with this compound maintained negative results for E. histolytica over extended periods.

Propriétés

IUPAC Name |

[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJGFIXQRZOVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211320 | |

| Record name | Quinfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62265-68-3 | |

| Record name | Quinfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.